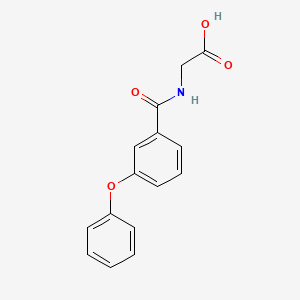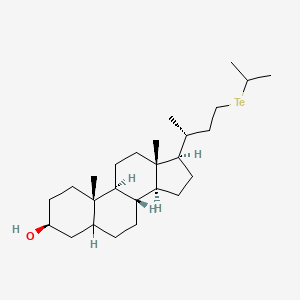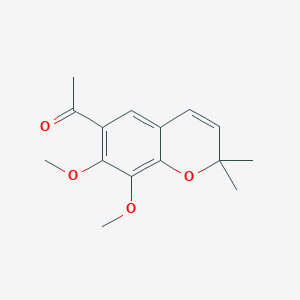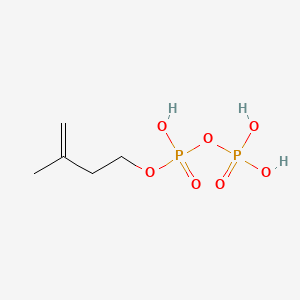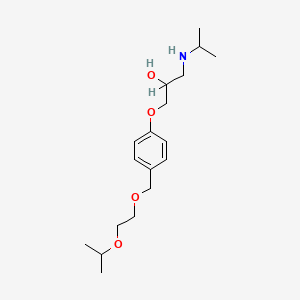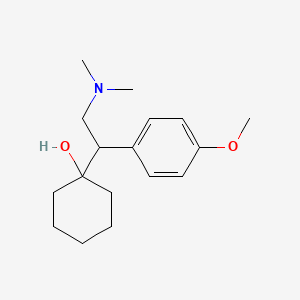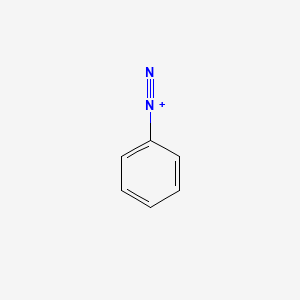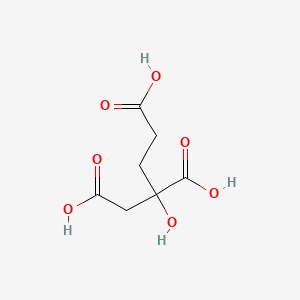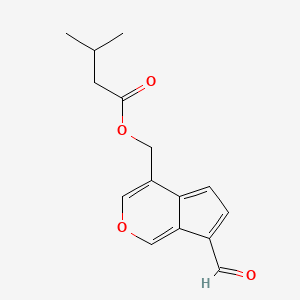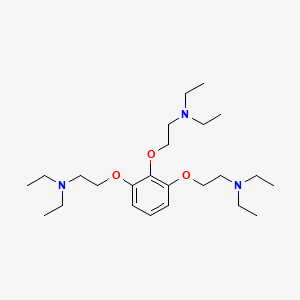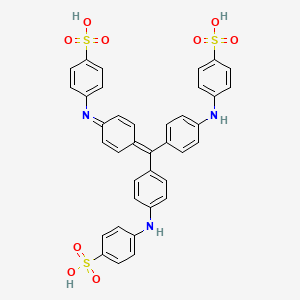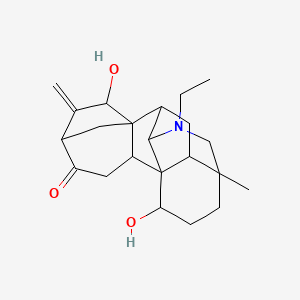
Songorine
Übersicht
Beschreibung
Songorin ist ein Diterpenoid-Alkaloid, das aus den Wurzeln von Pflanzen der Gattung Aconitum isoliert wird, insbesondere Aconitum szechenyianum Gay . Diese Verbindung wurde wegen ihrer einzigartigen chemischen Struktur und ihrer potenziellen therapeutischen Anwendungen untersucht, darunter ihre Wirkung auf das zentrale Nervensystem und ihre entzündungshemmenden Eigenschaften .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Songorin umfasst mehrere Schritte, beginnend mit einem tricyclischen Ester-Zwischenprodukt . Der tricyclische Ester wird mit Lithiumaluminiumhydrid reduziert, um einen primären Alkohol zu bilden, der dann mit N,N'-Dicyclohexylcarbodiimid, Dimethylsulfoxid und Pyridin in wasserfreiem Benzol zu einem Aldehyd oxidiert wird . Der Aldehyd wird mit einem Grignard-Reagenz behandelt, um ein Gemisch aus Diastereomeren zu bilden, das dann zu einem exo-Benzolsulfonyl-Aziridin umgewandelt wird . Dieses Aziridin wird einer Acetolyse unterzogen, um das gewünschte Songorin-Zwischenprodukt zu liefern .
Industrielle Produktionsverfahren
Chemische Reaktionsanalyse
Arten von Reaktionen
Songorin durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution .
Häufige Reagenzien und Bedingungen
Oxidation: N,N'-Dicyclohexylcarbodiimid, Dimethylsulfoxid und Pyridin in wasserfreiem Benzol.
Reduktion: Lithiumaluminiumhydrid.
Substitution: Grignard-Reagenzien und Benzolsulfonylazid.
Hauptprodukte
Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören primäre Alkohole, Aldehyde und Aziridine, die Zwischenprodukte bei der Synthese von Songorin sind .
Wissenschaftliche Forschungsanwendungen
Songorin wurde auf seine potenziellen therapeutischen Anwendungen in verschiedenen Bereichen untersucht:
Biologie: Untersucht auf seine Auswirkungen auf die neuronale Aktivität und die synaptische Übertragung.
Industrie: Potenzielle Anwendungen bei der Entwicklung neuer Medikamente und Therapeutika.
Wirkmechanismus
Songorin übt seine Wirkung hauptsächlich durch Wechselwirkungen mit Gamma-Aminobuttersäure (GABA)-Rezeptoren im Gehirn aus . Es wirkt als nicht-kompetitiver Antagonist an GABA-A-Rezeptoren und verstärkt die erregende synaptische Übertragung . Darüber hinaus wurde gezeigt, dass Songorin oxidativen Stress-bedingte Entzündungen über den PI3K/AKT/NRF2-Signalweg hemmt .
Analyse Chemischer Reaktionen
Types of Reactions
Songorine undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: N,N’-dicyclohexylcarbodiimide, dimethyl sulfoxide, and pyridine in anhydrous benzene.
Reduction: Lithium aluminum hydride.
Substitution: Grignard reagents and benzenesulfonyl azide.
Major Products
The major products formed from these reactions include primary alcohols, aldehydes, and aziridines, which are intermediates in the synthesis of this compound .
Wissenschaftliche Forschungsanwendungen
Songorine has been studied for its potential therapeutic applications in various fields:
Chemistry: Used as a model compound for studying the synthesis and reactions of diterpenoid alkaloids.
Biology: Investigated for its effects on neuronal activity and synaptic transmission.
Medicine: Explored for its potential to treat cardiac arrhythmia, inflammatory diseases, and wound healing.
Industry: Potential applications in the development of new pharmaceuticals and therapeutic agents.
Wirkmechanismus
Songorine exerts its effects primarily through interactions with gamma-aminobutyric acid (GABA) receptors in the brain . It acts as a non-competitive antagonist at GABA-A receptors, enhancing excitatory synaptic transmission . Additionally, this compound has been shown to inhibit oxidative stress-related inflammation through the PI3K/AKT/NRF2 signaling pathway .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Songoramin: Eine strukturell ähnliche Verbindung, die aus Aconitum karakolicum isoliert wurde.
Karaconitin: Ein C19-Norditerpenoid-Alkaloid aus Aconitum karakolicum.
Einzigartigkeit
Songorin ist einzigartig aufgrund seiner spezifischen Wechselwirkungen mit GABA-Rezeptoren und seiner potenziellen therapeutischen Anwendungen ohne unerwünschte sedative oder psychomotorische Wirkungen . Seine Fähigkeit, die erregende synaptische Übertragung zu verstärken und Entzündungen zu hemmen, unterscheidet es von anderen ähnlichen Verbindungen .
Eigenschaften
IUPAC Name |
11-ethyl-7,16-dihydroxy-13-methyl-6-methylidene-11-azahexacyclo[7.7.2.15,8.01,10.02,8.013,17]nonadecan-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO3/c1-4-23-10-20(3)6-5-17(25)22-15(20)7-13(18(22)23)21-9-12(11(2)19(21)26)14(24)8-16(21)22/h12-13,15-19,25-26H,2,4-10H2,1,3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBOSLVQFGANWTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(CCC(C34C2CC(C31)C56C4CC(=O)C(C5)C(=C)C6O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
509-24-0 | |
| Record name | 509-24-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


